molecular formula C18H23N3O2S B5847982 N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

Cat. No.: B5847982
M. Wt: 345.5 g/mol
InChI Key: FHKUJBMAPHJCOI-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide, also known as CEQTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CEQTA belongs to the class of quinazoline derivatives, which have been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as topoisomerase II and cyclin-dependent kinase 4, which are involved in cell proliferation and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activation of the NF-kappaB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines in vitro. In vivo studies have shown that this compound inhibits tumor growth in mouse models of breast and lung cancer. Additionally, this compound has been shown to reduce inflammation in mouse models of arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is its potential as a therapeutic agent for cancer and inflammatory diseases. This compound has been shown to exhibit potent antitumor and anti-inflammatory effects in vitro and in vivo. However, there are also some limitations to using this compound in lab experiments. This compound is a synthetic compound, and its long-term toxicity and safety have not been fully evaluated. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide. One area of research could be to further elucidate the mechanism of action of this compound. This could involve identifying the specific targets of this compound and the signaling pathways involved in its antitumor and anti-inflammatory effects. Another area of research could be to evaluate the long-term toxicity and safety of this compound in animal models. This could help to determine the potential for this compound as a therapeutic agent in humans. Additionally, future research could focus on optimizing the pharmacokinetics and pharmacodynamics of this compound to improve its therapeutic potential.

Synthesis Methods

N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide can be synthesized through a multistep process, which involves the reaction of 3-ethyl-4-oxo-3,4-dihydroquinazoline-2-thiol with cyclohexyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, this compound has been shown to have antiviral activity against the hepatitis C virus.

Properties

IUPAC Name

N-cyclohexyl-2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-2-21-17(23)14-10-6-7-11-15(14)20-18(21)24-12-16(22)19-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKUJBMAPHJCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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